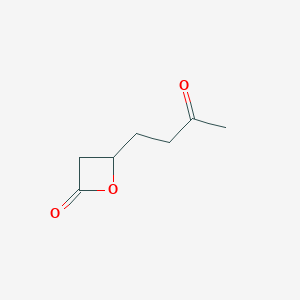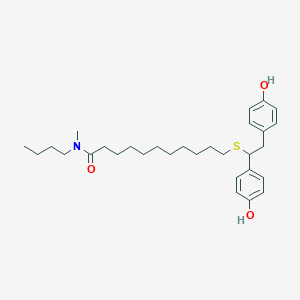
Bmbhtd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bmbhtd is a chemical compound that has been studied extensively in scientific research. It is a synthetic molecule that has shown promising results in various applications, including the synthesis of new materials, drug development, and biological research.
Wirkmechanismus
The mechanism of action of Bmbhtd is not fully understood. However, it is believed to act as a modulator of various biological processes, including protein-protein interactions and enzyme kinetics. Bmbhtd has been shown to bind to specific target proteins, altering their activity and function. This modulation of protein activity can lead to various biological effects, including changes in cell signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
Bmbhtd has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bmbhtd can inhibit the activity of specific enzymes, including protein kinases and phosphatases. Bmbhtd has also been shown to modulate the activity of various transcription factors, leading to changes in gene expression. In vivo studies have shown that Bmbhtd can induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bmbhtd in lab experiments include its synthetic accessibility, high purity, and versatility in various applications. Bmbhtd has also been shown to have low toxicity, making it suitable for use in biological research. However, the limitations of using Bmbhtd in lab experiments include its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the study of Bmbhtd. One potential direction is the development of Bmbhtd-based therapeutics for the treatment of various diseases. Another potential direction is the use of Bmbhtd in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Bmbhtd and its potential for use in biological research.
Conclusion:
In conclusion, Bmbhtd is a synthetic molecule that has shown promising results in various scientific research applications. Its synthesis method is complex, but its versatility and potential for use in drug development, material science, and biological research make it a valuable tool for scientists. Further studies are needed to fully understand the mechanism of action of Bmbhtd and its potential for use in future research.
Synthesemethoden
Bmbhtd is synthesized using a multistep process that involves the use of various chemical reagents and catalysts. The synthesis begins with the reaction of 2,4-dimethylphenol with 1,3-dibromopropane in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions, including bromination, deprotection, and coupling, to yield the final product.
Wissenschaftliche Forschungsanwendungen
Bmbhtd has been used in various scientific research applications, including drug development, material science, and biological research. In drug development, Bmbhtd has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In material science, Bmbhtd has been used in the synthesis of new materials, including polymers and nanomaterials. In biological research, Bmbhtd has been used as a tool to study various biological processes, including protein-protein interactions and enzyme kinetics.
Eigenschaften
CAS-Nummer |
155143-02-5 |
|---|---|
Produktname |
Bmbhtd |
Molekularformel |
C30H45NO3S |
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
11-[1,2-bis(4-hydroxyphenyl)ethylsulfanyl]-N-butyl-N-methylundecanamide |
InChI |
InChI=1S/C30H45NO3S/c1-3-4-22-31(2)30(34)13-11-9-7-5-6-8-10-12-23-35-29(26-16-20-28(33)21-17-26)24-25-14-18-27(32)19-15-25/h14-21,29,32-33H,3-13,22-24H2,1-2H3 |
InChI-Schlüssel |
FOQWMBMXFCBRBN-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyme |
BMBHTD N-butyl-N-methyl-13,14-bis(4'-hydroxyphenyl)-12-thiatetradecanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

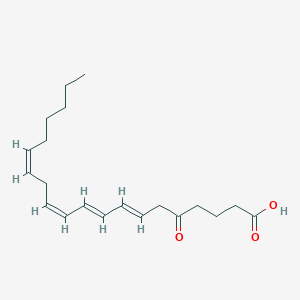

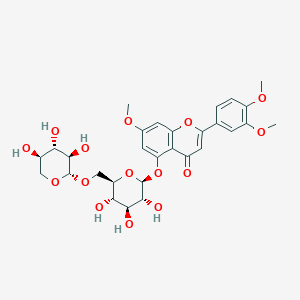
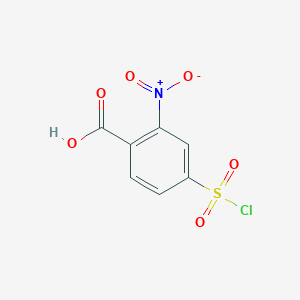
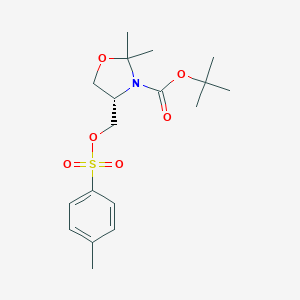
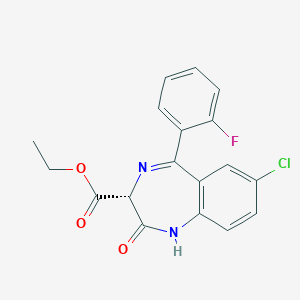
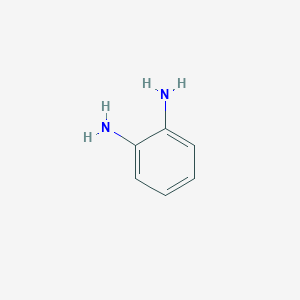
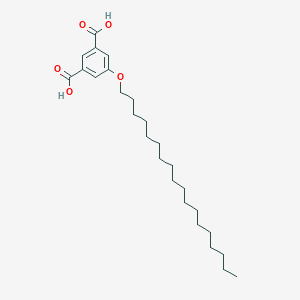
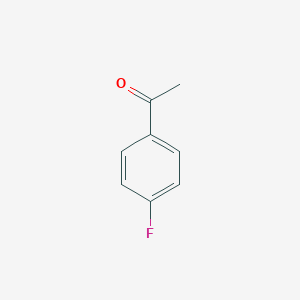
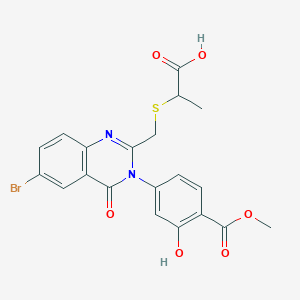
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)
